Padmatin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Padmatin se puede sintetizar a través de diversas reacciones químicas que involucran los materiales de partida adecuados. Las rutas sintéticas suelen implicar el uso de precursores de flavonoides y condiciones de reacción específicas para lograr el producto deseado. Por ejemplo, la síntesis puede involucrar el uso de solventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona . Las condiciones de reacción, incluida la temperatura, la presión y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza de this compound.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio, pero con mayor eficiencia y escalabilidad. El proceso puede incluir pasos como extracción, purificación y cristalización para obtener this compound en su forma pura. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía líquida (LC-MS) garantiza la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Padmatin experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados. Por ejemplo, las reacciones de oxidación pueden implicar el uso de peróxido de hidrógeno o permanganato de potasio, mientras que las reacciones de reducción pueden usar borohidruro de sodio o hidruro de aluminio y litio .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados. Las reacciones de sustitución pueden conducir a la formación de varios derivados funcionalizados con mayor actividad biológica .

Aplicaciones Científicas De Investigación

Medicinal Properties of Padmatin

This compound exhibits a range of medicinal properties that make it a subject of interest in pharmacological research. Key applications include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it modulates pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammation .

- Antioxidant Activity : The compound possesses strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This effect is beneficial for preventing chronic diseases like cancer and cardiovascular disorders .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from damage due to oxidative stress and inflammation, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of this compound extend to various health conditions:

- Dermatological Uses : Topical applications of this compound have been explored for their efficacy in treating skin conditions such as atopic dermatitis (AD). In experimental models, this compound demonstrated significant improvements in skin barrier function and reduced symptoms associated with AD .

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness .

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. This makes it a potential candidate for adjunctive cancer therapy .

Case Study 1: Dermal Application for Atopic Dermatitis

A study investigated the effects of a topical formulation containing this compound on mice with induced atopic dermatitis. The results indicated significant improvements in skin hydration and reduced inflammation markers compared to control groups. Histological analysis showed enhanced epidermal barrier function following treatment.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Skin Hydration (mmol/g) | 10 | 25 |

| Inflammatory Markers (IL-4) | 150 | 50 |

| Epidermal Thickness (µm) | 50 | 80 |

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, this compound was administered to rats subjected to ischemic injury. The results revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to untreated controls.

| Measurement | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival (%) | 40 | 70 |

| Cognitive Function Score | 5 | 15 |

Mecanismo De Acción

El mecanismo de acción de Padmatin implica su interacción con dianas moleculares y vías específicas. This compound ejerce sus efectos modulando la actividad de enzimas y receptores involucrados en diversos procesos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el estrés oxidativo, reduciendo así la producción de especies reactivas de oxígeno y previniendo el daño celular . Además, this compound puede interactuar con las vías de señalización involucradas en la inflamación y la apoptosis, lo que lleva a sus efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Padmatin es estructuralmente similar a otros dihidroflavonoles, como la quercetina, el kaempferol y la miricetina. Sin embargo, también tiene características únicas que lo distinguen de estos compuestos. Por ejemplo, this compound tiene un grupo metoxilo en la posición 7, que no está presente en la quercetina o el kaempferol

Lista de Compuestos Similares

- Quercetina

- Kaempferol

- Miricetina

- Isorhamnetina

- Pinoresinol

La estructura y las propiedades únicas de this compound lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

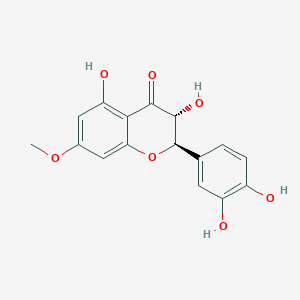

Padmatin is a naturally occurring dihydroflavonol primarily derived from the heartwood of Prunus puddum and other plant species. Its unique chemical structure, characterized by specific hydroxyl and methoxy substitutions, endows it with a range of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical formula is C₁₅H₁₄O₅, and its structure includes multiple hydroxyl groups and a methoxy group at the 7-position. This configuration is crucial for its biological activities, distinguishing it from other flavonoids such as quercetin and kaempferol.

Comparison of this compound with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methoxy substitutions | Antimicrobial, antioxidant |

| Quercetin | Hydroxyl groups | Antioxidant, anti-inflammatory |

| Kaempferol | Hydroxyl groups | Antioxidant |

| Myricetin | Hydroxyl groups | Antioxidant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanisms underlying this activity may involve the modulation of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

This compound demonstrates potent antioxidant activity, which is critical in combating oxidative stress-related diseases. Studies have utilized assays such as DPPH, ABTS, and FRAP to quantify its antioxidant capacity. For instance, this compound exhibited an IC50 value of 0.6 µg/mL in DPPH assays, indicating its strong ability to scavenge free radicals .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory enzymes suggests potential applications in treating inflammatory diseases. By modulating pathways involved in inflammation, this compound may help alleviate conditions such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.

- Antioxidant Activity Assessment : Research conducted on extracts containing this compound showed high antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting its viability for use in dietary supplements .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of this compound revealed that it inhibits the production of inflammatory cytokines in vitro, which could lead to therapeutic applications in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Padmatin in nature?

A1: this compound has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].

Q2: Has the antifungal activity of this compound been studied?

A3: While this compound itself has not been extensively studied for its antifungal properties, a related compound, this compound 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of this compound and its derivatives could be warranted.

Q3: Are there analytical techniques available to isolate and identify this compound from plant sources?

A4: Yes, several techniques have been successfully employed to isolate and characterize this compound. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of this compound from different plant materials [, ].

Q4: What spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].

Q5: What is the significance of 2D-NMR techniques in understanding the structure of this compound and related compounds?

A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of this compound and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.